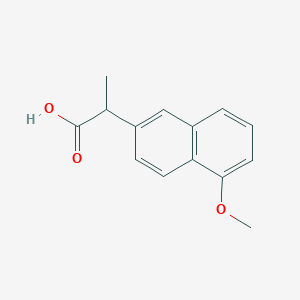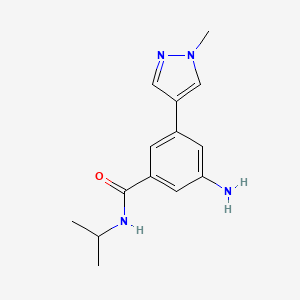
N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine is an organic compound with a complex structure that includes a tetrahydropyran ring and a tert-butyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step often involves the formation of the tetrahydropyran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions. Common reagents include ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Attachment of the tert-Butyl-Substituted Phenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck coupling, where the phenyl group is introduced to the tetrahydropyran ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow reactions, the use of catalysts to improve reaction rates, and purification techniques like crystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.
Industry: It can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound might act as an inhibitor, activator, or modulator. The specific pathways involved would vary based on the application, whether in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(tert-butyl)phenyl)piperidine-4-amine: Similar structure but with a piperidine ring instead of a tetrahydropyran ring.
N-(4-(tert-butyl)phenyl)morpholine-4-amine: Contains a morpholine ring, offering different chemical properties.
Uniqueness
N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine is unique due to the combination of the tetrahydropyran ring and the tert-butyl-substituted phenyl group. This structure provides distinct steric and electronic properties, making it valuable for specific applications where other similar compounds might not be as effective.
This compound’s versatility and potential applications make it a significant subject of study in various scientific fields
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)oxan-4-amine |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)12-4-6-13(7-5-12)16-14-8-10-17-11-9-14/h4-7,14,16H,8-11H2,1-3H3 |
Clé InChI |
RMNHAUBBRAOIIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine](/img/structure/B12081640.png)




![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12081690.png)


